ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring:
- A pyrazolo[1,5-a]pyrazin-4-one core fused with a 1,3-benzodioxole group at position 2.
- An acetyl amino linker connecting the core to an ethyl 2-aminobenzoate ester. While direct synthesis data for this compound is absent in the provided evidence, analogs (e.g., ) suggest common synthetic strategies involving condensation, acetylation, and esterification reactions .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-2-32-24(31)16-5-3-4-6-17(16)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)15-7-8-20-21(11-15)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZIACHPKGOIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a benzodioxole moiety and a pyrazolopyrazine core. The synthesis typically involves:
- Formation of Benzodioxole Intermediate : Synthesized from catechol and formaldehyde under acidic conditions.
- Synthesis of Pyrazolopyrazine Core : Achieved through condensation reactions followed by cyclization.
- Coupling Reactions : Involves palladium-catalyzed cross-coupling between intermediates to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation, leading to apoptosis in cancer cells by disrupting tubulin polymerization.
- Targeting Molecular Pathways : It shows potential in modulating pathways involved in cancer cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of tubulin polymerization |
| HCT116 (Colon) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Disruption of cell cycle progression |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, showing a dose-dependent response with significant apoptosis induction .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
- Comparative Analysis with Other Compounds : In comparative studies with standard chemotherapeutics like paclitaxel, this compound demonstrated lower toxicity profiles while maintaining efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Structural Modifications and Implications
a) Substituent Effects on the Aromatic Core
- Benzodioxole vs. Chlorophenyl ( vs. In contrast, the 4-chlorophenyl group () introduces electron-withdrawing effects, which may improve oxidative stability or alter binding affinity .
b) Ester vs. Amide Linkages
- The ethyl benzoate ester in the target compound offers hydrolytic lability, enabling prodrug activation. The amide analog () replaces the ester with a stable fluorine-containing aryl group, likely extending half-life but reducing solubility .
c) Positional Isomerism
- The target compound’s ester group at the 2-position of the benzoate (ortho) may introduce steric hindrance compared to the 3-position (meta) in . This could influence conformational flexibility and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
